molecular formula C5H4IN5 B107381 2-Amino-6-iodopurine CAS No. 19690-23-4

2-Amino-6-iodopurine

Cat. No. B107381
CAS RN: 19690-23-4
M. Wt: 261.02 g/mol
InChI Key: CQYPNVKLVHHOSJ-UHFFFAOYSA-N
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Description

2-Amino-6-iodopurine is a derivative of the purine nucleoside and is an analog of adenosine. It is a compound of interest due to its mutagenic properties, causing A.T to G.C transitions in prokaryotic systems . This compound is fluorescent under physiological conditions and can be selectively excited in the presence of normal bases due to its absorption bands occurring at longer wavelengths . It is widely used as a site-specific fluorescent probe of DNA and RNA structure and dynamics .

Synthesis Analysis

The synthesis of 2-amino-6-iodopurine derivatives has been explored through various methods. One approach involves the oxidation of a purine hydrazino derivative with silver (I) oxide to prepare a protected 2-aminopurine nucleoside suitable for incorporation into oligodeoxynucleotides . Another method includes nonaqueous diazotization-dediazoniation reactions using tert-butyl nitrite or sodium nitrite, with antimony trihalide catalysis proving highly beneficial . Additionally, cross-coupling reactions with organometallic reagents have been used to synthesize acyclic nucleotide analogs derived from 2-amino-6-substituted purines .

Molecular Structure Analysis

The electronic spectrum of 2-aminopurine has been resolved into contributions from five electronic transitions using various spectroscopic techniques. These include four pi-->pi* transitions and one weak n --> pi* transition, with the directions of the transition moments being essential for understanding the spectroscopy and photophysics of DNA bases .

Chemical Reactions Analysis

2-Amino-6-iodopurine can form unnatural base pairs with pyridin-2-one nucleosides, and its derivatives have been synthesized for this purpose . The compound's fluorescence can be switched on by site-selective microhydration, which dramatically increases its fluorescence lifetime depending on the specific hydrogen-bonding site and the number of water molecules . The regioselectivity of N-alkylation of 2-aminopurines has been shown to vary with the substituent at the C-6 position, affecting the ratio of N-9 to N-7 alkylated products .

Physical and Chemical Properties Analysis

The fluorescence properties of 2-aminopurine and its derivatives have been studied extensively. These compounds are fluorescent under physiological conditions, with their quantum yield of fluorescence being affected by temperature, pH, and ionic strength . The protonation equilibria of oligodeoxynucleotides carrying 2-aminopurine have been studied, revealing that at neutral pH, both cytosine and 2-aminopurine are deprotonated, while at lower pH values, protonation occurs . The synthesis of nonracemic N-(2-aminopurin-6-yl)-substituted amino acids also highlights the compound's chemical versatility .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Amino-6-iodopurine has been extensively studied in the context of synthesizing various nucleotide analogues and purine derivatives. For example, Česnek, Hocek, and Holý (2000) explored the cross-coupling reactions of 2-amino-6-iodopurine with different organometallic reagents, yielding various 2-amino-6-hetarylpurines and 2-amino-6-perfluoroalkylpurines, which were tested for antiviral and cytostatic activity (Česnek, Hocek, & Holý, 2000). Similarly, Čapek, Pohl, and Hocek (2004) synthesized amino acid-nucleobase conjugates by palladium-catalyzed cross-coupling reactions of 6-iodopurines with protected iodozincalanines (Čapek, Pohl, & Hocek, 2004).

Fluorescence and Photophysical Studies

2-Amino-6-iodopurine has been a subject of interest in photophysical studies due to its fluorescence properties. Lobsiger et al. (2014) discovered that the fluorescence lifetime of 2-aminopurine, a close relative of 2-amino-6-iodopurine, increases dramatically when part of a hydrate cluster, indicating a dependence on specific hydrogen-bonding sites (Lobsiger et al., 2014). Barbatti and Lischka (2015) used computational simulations to show that the luminescence of 2-aminopurine is controlled by a barrier for internal conversion, influenced by the interaction with water molecules (Barbatti & Lischka, 2015).

Probing DNA Structure and Dynamics

2-Aminopurine and its derivatives have been used as probes to understand DNA structure and dynamics. Jean and Hall (2001) employed time-dependent density functional theory to describe the excited-state properties of 2-aminopurine and its interaction with nucleic acids (Jean & Hall, 2001). Similarly, Jones and Neely (2015) reviewed the use of 2-aminopurine as a fluorescent probe in DNA research, highlighting its application in understanding DNA-enzyme interactions and base flipping (Jones & Neely, 2015).

Bioconjugation and RNA Modification

Xie et al. (2022) presented a method for the synthesis of RNA containing C6-modified purine using 6-iodopurine, a variant of 2-amino-6-iodopurine, for metal-free construction of various bonds, demonstrating its utility in artificial RNA modifications (Xie et al., 2022).

Safety And Hazards

2-Amino-6-iodopurine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

6-iodo-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYPNVKLVHHOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422008
Record name 2-Amino-6-iodopurine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-iodopurine

CAS RN

19690-23-4
Record name 19690-23-4
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Record name 2-Amino-6-iodopurine
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Record name 2-Amino-6-iodopurine
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Synthesis routes and methods I

Procedure details

To a mixture of 6-iodo-2-aminopurine (1.21 g., 4.637 mmole) in methylene chloride (12 ml.) at room temperature, was added 1.5M tetra(n-butyl)ammonium hydroxide (2.7 ml., 4.05 mmole). The reaction mixture was stirred for 10 minutes, and the volatiles were removed in vacuo. Methylene chloride (12 ml.) was added to the white residue, and the resulting solution was dried (magnesium sulfate), filtered, and the filtrate was concentrated in vacuo to yield the tetra(n-butyl)ammonium salt of 6-iodo-2-aminopurine as a white residue.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Charge 57% Hydriodic acid (10.90 kg) into a suitable vessel under nitrogen and then the solution was cooled to 0 to 10° C. Then 2-amino-6-chloropurine (0.8 kg) was charged into the solution at about 15° C. After 2 h for the completion, water (8 kg) was slowly charged to the reaction mixture at r.t. and stirred for about 0.5 h. The yellow precipitate was filtered and washed with water. The wet cake was transferred to a suitable vessel, and water (2.0 kg) and 20% NaOH aqueous solution (0.4 kg) were slowly charged to dissolve the solids at r.t. Then THF (2.14 kg) was charged into the solution and 10% HOAc (4.8 kg) was slowly charged into the solution at about 35° C. to observe slurry mixture. The resultant slurry was stirred filtered and washed with acetone (3.8). The wet cake was dried under vacuum at 70° C. to afford SPT1255C1 (1.14 kg). Yield: 90-98%. 1H NMR (400 MHz, DMSO-d6) 6.65 (s, 2H, NH2), 8.04 (s, 1H, H8)
Quantity
10.9 kg
Type
reactant
Reaction Step One
Quantity
0.8 kg
Type
reactant
Reaction Step Two
Name
Quantity
8 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 2 liter single-neck round bottom flask with a mechanical stirrer was charged 2-amino-6-chloropurine (41.0 g, 242 mmol). The flask was cooled in an ice-water bath. The the reaction flask was charged HI (47% solution, pre-cooled in a refrigerator, 250 mL) in one portion. The resulting suspension was stirred for 16 hours at ice-water bath temperature. Water (500 mL) was charged to the reaction flask. The suspension was stirred at 0° C. for 1 hour. The precipitate was filtered and washed with water (3×250 mL). The filter cake was transferred to a 250 mL filtration flask. 6 M NaOH solution (85 mL) was added to the solid through the filter to rinse out residual solid and wash into the filter flask. The solution obtained was added slowly to a boiling solution of acetic acid (25 mL) and water (250 mL). The resulting suspension was cooled to room temperature and stirred at room temperature for 2 hours. The solid was collected by centrifugation, washed with water (2×250 mL), followed by heptane (250 mL). The solid was first spin-dried on the centrifuge for 30 minutes and then dried in a vacuum oven overnight to provide the desired product (61.3 g).
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-iodopurine
Reactant of Route 2
2-Amino-6-iodopurine
Reactant of Route 3
Reactant of Route 3
2-Amino-6-iodopurine
Reactant of Route 4
2-Amino-6-iodopurine
Reactant of Route 5
2-Amino-6-iodopurine
Reactant of Route 6
2-Amino-6-iodopurine

Citations

For This Compound
50
Citations
M Česnek, M Hocek, A Holý - Collection of Czechoslovak …, 2000 - cccc.uochb.cas.cz
… Hetarylzinc halides and hetarylstannanes required the use of 2-amino6-iodopurine 2 to give the corresponding 2-amino-6-hetarylpurines 3e–3j in fair to good yields. A CuI/KF mediated …
Number of citations: 55 cccc.uochb.cas.cz
AC Sartorelli, JH Anderson, BA Booth - Biochemical Pharmacology, 1968 - Elsevier
… 2-Amino-6-iodopurine ribonucleoside was at least as active an inhibitor of the formation of … Furthermore, 2-amino6-iodopurine ribonucleoside caused a degree of blockade of the …
Number of citations: 10 www.sciencedirect.com
K Murakami, T Shirasaka, H Yoshioka… - Journal of medicinal …, 1991 - ACS Publications
A series of 6-substituted 2', 3'-dideoxypurine ribofuranosides (ddP) was enzymatically synthesized with live E. coli in an effort to enhance the lipophilicity of this class of anti-human …
Number of citations: 54 pubs.acs.org
J Singh, GS Bisacchi, S Ahmad… - … Process Research & …, 1998 - ACS Publications
… We prepared 2-amino-6-iodopurine 19 from 2-amino-6-chloropurine and aqueous HI in 90… Unfortunately, the reaction of 2-amino-6-iodopurine 19 with tosylate 10c (K 2 CO 3 , DMF, 110 …
Number of citations: 31 pubs.acs.org
BM Chassy, RJ Suhadolnik - Journal of Biological Chemistry, 1967 - Elsevier
… ribonucleoside products were identical with that observed for inosine except for the formation of guanosine produced by reaction of 2-amino-6-chloro- and 2-amino-6-iodopurine …
Number of citations: 106 www.sciencedirect.com
S Kimura, A Fujisaka, S Obika - Rapid Communications in …, 2020 - Wiley Online Library
Rationale For quality control of oligonucleotide therapeutics, accurate and efficient structural characterization using mass spectrometry techniques, such as liquid chromatography/mass …
M Hocek, A Holý - Collection of Czechoslovak chemical …, 1999 - cccc.uochb.cas.cz
… 6-iodopurine and 2-amino-6-iodopurine) are entirely unreactive, … prepared by the reaction of 2-amino-6-iodopurine with 3,4-… reaction of the protected 2-amino-6-iodopurine 4, though the …
Number of citations: 45 cccc.uochb.cas.cz
J Yu, G Vasquez, CR Allerson, EE Swayze - Synlett, 2023 - thieme-connect.com
… Glycosylation using adenosine or 2-amino-6-iodopurine yielded the corresponding nucleoside analogues in excellent yield. Based on this strategy, a highly concise and scalable …
Number of citations: 0 www.thieme-connect.com
RT Koda, JA Biles, W Wolf - Journal of Pharmaceutical …, 1968 - Wiley Online Library
… evaluation, it was found that 2-amino-6-iodopurine had previously been submitted for testing under NSC No. 45254. The results showed that it also did not possess any signi6cant …
Number of citations: 12 onlinelibrary.wiley.com
YL Hu, X Liu, M Lu, Q Ge, XB Liu - Journal of the Korean Chemical …, 2010 - koreascience.kr
A series of some biologically active halogenopurines were synthesized from commercially available guanine (1). The reaction of guanine with acetic anhydride yielded 2, 9-…
Number of citations: 6 koreascience.kr

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